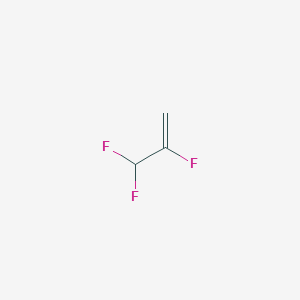
2,3,3-Trifluoroprop-1-ene
Overview
Description
2,3,3-Trifluoroprop-1-ene is an organofluorine compound with the molecular formula C3H3F3. It is a colorless gas that is used in various industrial applications due to its unique chemical properties. The presence of three fluorine atoms in the molecule imparts significant stability and reactivity, making it a valuable compound in organic synthesis and industrial processes.
Mechanism of Action
Target of Action
It’s known that the compound has potential endocrine disruption mode of action .
Mode of Action
It’s suggested that the compound might interact with its targets, leading to changes such as higher pre-coital interval and gestation length, decreases in pituitary weight, and lower postnatal survival .
Result of Action
Some studies suggest potential health hazards related to its use .
Action Environment
It’s known that the compound is used as a fire extinguisher and refrigerant, suggesting that its action might be influenced by temperature and pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,3-Trifluoroprop-1-ene can be synthesized through several methods:
Dehydrohalogenation of 3-chloro-1,1,1-trifluoropropane: This method involves the elimination of hydrogen chloride from 3-chloro-1,1,1-trifluoropropane in the presence of a base such as sodium hydroxide in an aqueous solvent.
Dehydration of 1,1,1-trifluoroisopropanol: This method involves the dehydration of 1,1,1-trifluoroisopropanol using a strong acid like sulfuric acid at high temperatures.
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydrohalogenation processes, where 3-chloro-1,1,1-trifluoropropane is treated with a base in a continuous flow reactor to produce the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trifluoroprop-1-ene undergoes various chemical reactions, including:
Telomerization: This reaction involves the addition of telogens (e.g., perfluoroalkyl iodides) to this compound, resulting in the formation of telomers.
Radical Polymerization: It can undergo radical polymerization to form copolymers with other monomers such as vinylidene fluoride.
Common Reagents and Conditions
Telomerization: Typically involves the use of perfluoroalkyl iodides and radical initiators like di-tert-butyl peroxide at elevated temperatures (150-180°C).
Radical Polymerization: Uses initiators such as bis(tert-butylcyclohexyl) peroxydicarbonate and cobalt acetylacetonate as a controlling agent.
Major Products
Scientific Research Applications
2,3,3-Trifluoroprop-1-ene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of various fluorinated compounds.
Polymer Chemistry: Utilized in the production of fluoropolymers with unique properties such as high thermal stability and chemical resistance.
Industrial Applications: Employed in the manufacture of refrigerants and fire extinguishing agents due to its stability and low global warming potential.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,3,3-trifluoropropene: Similar in structure but contains a bromine atom instead of a hydrogen atom at the second position.
3,3,3-Trifluoropropene: Similar in structure but lacks the additional fluorine atom at the second position.
Uniqueness
2,3,3-Trifluoroprop-1-ene is unique due to its specific arrangement of fluorine atoms, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and specialized chemical synthesis .
Properties
IUPAC Name |
2,3,3-trifluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3/c1-2(4)3(5)6/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRIJKGIVGYIAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597725 | |
| Record name | 2,3,3-Trifluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158664-13-2 | |
| Record name | 2,3,3-Trifluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



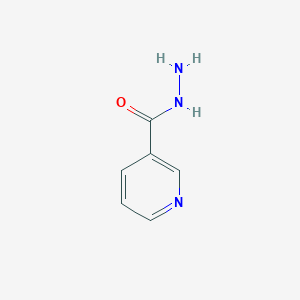
![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B126099.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate](/img/structure/B126101.png)
![2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine](/img/structure/B126105.png)


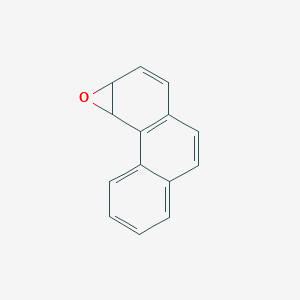
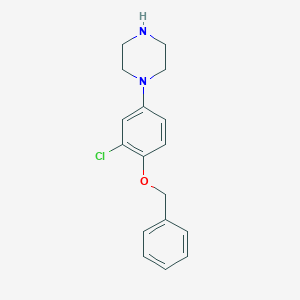

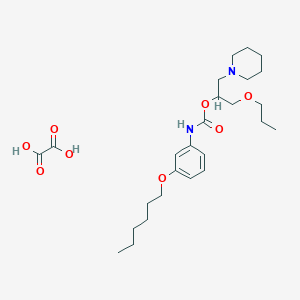


![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B126134.png)
